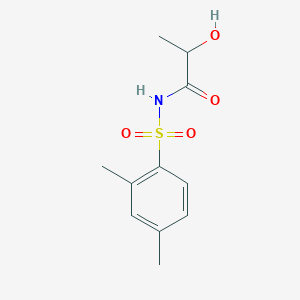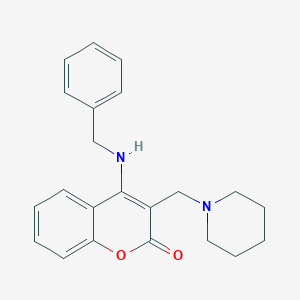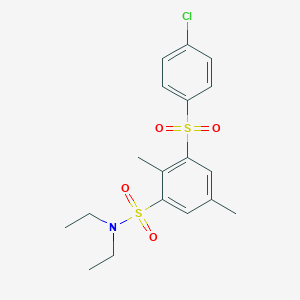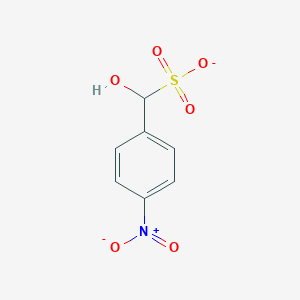![molecular formula C17H17N3O5 B273796 N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B273796.png)
N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide is not fully understood. However, it is believed that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have antioxidant and anti-inflammatory properties. It has also been studied for its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its toxicity. It is important to handle this compound with care and to use appropriate safety measures when working with it.
Direcciones Futuras
There are several potential future directions for research on N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide. One area of research could be the development of new synthetic methods for this compound, with the aim of improving its yield and purity. Another area of research could be the investigation of the mechanism of action of this compound, with the aim of identifying new targets for cancer therapy. Additionally, further studies could be conducted to explore the potential applications of this compound in other areas, such as neurodegenerative diseases and inflammation.
Métodos De Síntesis
The synthesis of N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2,4-dimethoxybenzaldehyde and 4-nitrobenzohydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide has numerous potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have potent anticancer activity and has been studied extensively as a potential drug candidate for the treatment of various types of cancer.
Propiedades
Nombre del producto |
N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide |
|---|---|
Fórmula molecular |
C17H17N3O5 |
Peso molecular |
343.33 g/mol |
Nombre IUPAC |
N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C17H17N3O5/c1-11(15-9-8-14(24-2)10-16(15)25-3)18-19-17(21)12-4-6-13(7-5-12)20(22)23/h4-10H,1-3H3,(H,19,21)/b18-11- |
Clave InChI |
IOYOSHMPBNPQRS-WQRHYEAKSA-N |
SMILES isomérico |
C/C(=N/NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=C(C=C(C=C2)OC)OC |
SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=C(C=C2)OC)OC |
SMILES canónico |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3-[(2-chloroethyl)sulfonyl]propanoate](/img/structure/B273716.png)


![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)

![2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B273727.png)
![N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B273728.png)



![(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B273743.png)
![4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B273745.png)